Antifungal Potency: 2-Aryl-6-chloro-3,4-dihydroisoquinolin-2-ium Salts vs. Commercial Fungicide Azoxystrobin
In a head-to-head in vitro evaluation against three phytopathogenic fungi, 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-ium bromides significantly outperformed the commercial strobilurin fungicide azoxystrobin. Compound 5-34 exhibited an EC50 of 3.9 μg/mL against Valsa mali, compared to azoxystrobin's EC50 of 37.2 μg/mL—a 9.5-fold potency advantage. Against Curvularia lunata, compound 5-2 achieved an EC50 of 4.6 μg/mL vs. 71.9 μg/mL for azoxystrobin (15.6-fold improvement). Overall, 31 of 34 test compounds showed higher inhibition rates against C. lunata than azoxystrobin [1].
| Evidence Dimension | Antifungal EC50 (mycelial growth inhibition) |
|---|---|
| Target Compound Data | Compound 5-34: EC50 = 3.9 μg/mL (V. mali); Compound 5-2: EC50 = 4.6 μg/mL (C. lunata); Compound 5-4: EC50 = 10.3 μg/mL (A. alternate) |
| Comparator Or Baseline | Azoxystrobin (commercial strobilurin fungicide): EC50 = 37.2 μg/mL (V. mali), 71.9 μg/mL (C. lunata), 12.8 μg/mL (A. alternate) |
| Quantified Difference | 9.5-fold (V. mali); 15.6-fold (C. lunata); 1.2-fold (A. alternate) |
| Conditions | Mycelium linear growth rate method; 25 μg/mL screening concentration; Alternaria alternate, Curvularia lunata, Valsa mali |
Why This Matters
For procurement in agrochemical R&D, this dataset demonstrates that appropriately substituted isoquinolin-2-ium salts can achieve single-digit μg/mL EC50 values against resistant fungal pathogens, outperforming a widely deployed commercial fungicide by an order of magnitude in specific pathosystems.
- [1] Yang R, Gao ZF, Zhao JY, Li WB, Zhou L, Miao F. New class of 2-aryl-6-chloro-3,4-dihydroisoquinolinium salts as potential antifungal agents for plant protection: synthesis, bioactivity and structure-activity relationships. J Agric Food Chem. 2015;63(7):1906-1914. View Source
